Thalictoside VI

Description

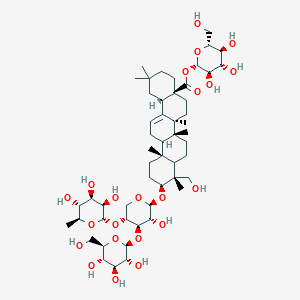

Thalictoside VI is a cycloartane-type triterpenoid saponin isolated from plants of the Thalictrum genus, notably Thalictrum Herba. Its structure comprises a cycloartane aglycone core with a complex oligosaccharide chain attached at the C-3 position. The molecular formula, inferred from spectroscopic and chromatographic data, includes a β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→4)-β-D-xylopyranosyl unit linked to a hydroxylated cycloartane skeleton . This compound is reported to occur at concentrations of 37,078.70 ± 15,368.85 ng/g in Panax notoginseng roots, suggesting its role as a secondary metabolite in plant defense or pigmentation processes .

Properties

CAS No. |

155313-58-9 |

|---|---|

Molecular Formula |

C53H86O22 |

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4R,5R)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)38(63)44(69-23)72-28-21-68-43(41(66)42(28)74-45-39(64)36(61)33(58)26(19-54)70-45)73-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-46-40(65)37(62)34(59)27(20-55)71-46/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26+,27+,28+,29?,30?,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |

InChI Key |

ATUHGDXZHWBGHX-SXFANQPWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4CC[C@]5(C([C@]4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalictoside VI can be synthesized through chemical transformations and spectral analysis. The structure of this compound, 4-hydroxy-1-(2-nitroethyl)benzene 4-O-β-D-glucopyranoside, is determined based on these methods . The synthesis involves the isolation of the compound from the Thalictrum species, followed by chemical transformations to confirm its structure.

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than large-scale industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Thalictoside VI undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the compound being synthesized .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound. These derivatives are often studied for their potential biological activities and applications .

Scientific Research Applications

Thalictoside VI is a metabolite that has been identified in scientific research . However, the search results provided do not contain comprehensive information regarding specific applications, case studies, or detailed research findings specifically for "this compound." What is available is its presence and study within certain plant species.

Limited Information on this compound

- Metabolomic studies Metabolomic profiling using UPLC-MS/MS has identified this compound in plant roots .

- Isolation and Identification Methods such as orthogonal chromatography-mass spectrometry (OC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify metabolites including thalictosides .

- Related Compounds Research has been conducted on cycloartane-type triterpenes and glycosides, some of which show α‐glucosidase inhibition, but these are not directly linked to this compound .

Potential Areas of Research

Given that this compound has been identified as a metabolite, potential research areas could include:

- Pharmacological Activities Assessing its potential anti-inflammatory, anti-cancer, antioxidant, or anti-microbial activities .

- Enzyme Inhibition Investigating its role as an α-glucosidase inhibitor .

- Metabolic Pathways Studying its function and interactions within plant metabolic pathways .

- Comparative Metabolomics Comparing its presence and concentration across different plant species or varieties .

Mechanism of Action

The mechanism of action of Thalictoside VI involves its interaction with specific molecular targets and pathways. The compound is known to influence the formation of endometrium and the rate of ovule transport, which may contribute to its biological activities . Further research is needed to fully understand the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Unlike Aquilegifolin (oleanane-type), this compound’s cycloartane backbone may confer distinct stereochemical and metabolic stability .

Quantitative Comparison in Panax notoginseng

Data from metabolomic profiling reveals significant differences in abundance:

| Compound | Mean Concentration (ng/g) | Standard Deviation | Fold Change |

|---|---|---|---|

| This compound | 37,078.70 | 15,368.85 | 0.30 |

| Oleanolic acid | 1,441,725.01 | 616,186.60 | 2.09 |

| Fasciculic acid B | 242,430.23 | 104,663.11 | 0.82 |

| γ-Tocotrienol | 100,671.78 | 44,365.08 | 0.55 |

Interpretation :

- This compound is less abundant than Oleanolic acid but more concentrated than γ-Tocotrienol, suggesting niche biosynthetic roles.

- Its low fold change (0.30) in colored Panax roots implies environmental or genetic regulation distinct from other metabolites .

Research Findings and Gaps

- Structural Elucidation : Advanced NMR and MS techniques have resolved this compound’s glycosidic linkages, but its conformational dynamics in solution remain unstudied .

- Biosynthesis Pathways: Unlike Oleanolic acid (mevalonate pathway), this compound’s cycloartane origin suggests divergent enzymatic regulation, warranting transcriptomic exploration .

- Pharmacological Potential: No in vivo studies exist for this compound, contrasting with extensive research on Oleanolic acid .

Biological Activity

Thalictoside VI, a cycloartane-type triterpene glycoside isolated from the Thalictrum genus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

This compound is characterized by its unique cycloartane structure, which contributes to its biological activity. The compound's molecular formula and structural features have been elucidated through various spectroscopic techniques, including NMR and mass spectrometry. The chemical properties of this compound play a crucial role in its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antitumor Activity : Research indicates that this compound has significant cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.

- Antidiabetic Effects : Preliminary studies suggest that this compound may enhance insulin sensitivity and lower blood glucose levels, indicating potential use in managing diabetes.

- Cardioprotective Effects : The compound has been reported to protect cardiac cells from ischemic injury, highlighting its potential in cardiovascular health.

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Key pathways include:

- Inhibition of Cell Proliferation : this compound interferes with cell cycle progression, particularly at the G1/S phase transition, leading to reduced cell division in tumor cells.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : By scavenging free radicals and enhancing the body's antioxidant defenses, this compound mitigates oxidative stress.

- Modulation of Inflammatory Pathways : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antitumor Activity :

- A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 15 µM after 48 hours of treatment.

-

Neuroprotective Study :

- In a rat model of Parkinson's disease, administration of this compound significantly reduced dopaminergic neuron loss and improved motor function scores compared to control groups.

-

Anti-inflammatory Research :

- A clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis showed a marked reduction in joint swelling and pain scores after 12 weeks of treatment.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.